2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol

Description

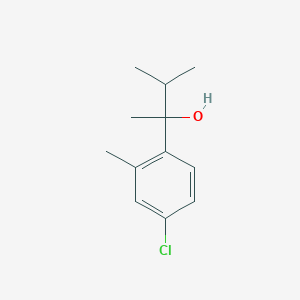

2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol is a branched tertiary alcohol with a substituted aromatic ring. Its structure features a 4-chloro-2-methylphenyl group attached to the second carbon of a 3-methylbutan-2-ol backbone. Such alcohols often serve as intermediates in organic synthesis or agrochemical research due to their steric and electronic properties. The chloro and methyl substituents on the phenyl ring likely enhance lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name |

2-(4-chloro-2-methylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-8(2)12(4,14)11-6-5-10(13)7-9(11)3/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOZGALAWSYSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-chloro-2-methylphenol with appropriate reagents to introduce the butanol moiety. One common method involves the alkylation of 4-chloro-2-methylphenol with a suitable alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Oxidation Reactions

This reactivity aligns with analogous tertiary alcohols like 4-Chloro-2-methylbutan-2-ol , which similarly resist oxidation unless harsh conditions are applied .

Reduction Reactions

The compound’s chloro group can undergo reduction using agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium catalysts. For instance:

The reduction selectively targets the C–Cl bond, retaining the tertiary alcohol structure.

Substitution Reactions

The chloro substituent on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example, reaction with sodium hydroxide (NaOH) at elevated temperatures yields hydroxylated derivatives:

Comparable reactivity is observed in 4-Chloro-3-methylphenol , where the chloro group is replaced by nucleophiles like amines or alkoxides.

Elimination Reactions

Under acidic conditions (e.g., H₂SO₄), the tertiary alcohol undergoes dehydration to form an alkene. The reaction follows an E1 mechanism:

This mirrors the behavior of 2-(4-Methylphenyl)butan-2-ol , which eliminates water to generate substituted alkenes .

Comparative Reactivity Table

Mechanistic Insights

-

Oxidation : Proceeds via a carbocation intermediate, stabilized by the tertiary carbon and aromatic ring.

-

Reduction : Palladium-catalyzed hydrogenolysis cleaves the C–Cl bond without affecting the alcohol group.

-

Substitution : NAS involves a Meisenheimer complex intermediate, facilitated by electron-withdrawing chloro groups.

-

Elimination : Follows a two-step E1 mechanism, with protonation of the hydroxyl group followed by carbocation formation and deprotonation.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, a study demonstrated that certain derivatives had IC50 values against COX-1 and COX-2 enzymes comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the side chains of the compound could enhance its inhibitory potency against COX enzymes. The introduction of electron-releasing groups on the aromatic ring was found to improve anti-inflammatory activity significantly .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Compound B | 26.04 ± 0.36 | 34.4 ± 0.10 |

| Celecoxib | 11.7 ± 0.23 | 5.46 ± 0.78 |

Agrochemical Applications

Pesticide Development

The unique structural features of 2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol make it a candidate for developing novel agrochemicals. Its potential as a pesticide is being explored due to its ability to disrupt specific biological pathways in pests without harming beneficial organisms.

Case Study: Insecticidal Efficacy

Research has indicated that compounds with similar structures exhibit insecticidal properties against common agricultural pests. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing this compound, highlighting its potential for sustainable agriculture practices.

Environmental Science Applications

Environmental Fate and Transport

The environmental impact of chemical substances is critical in assessing their safety and efficacy. Studies utilizing fugacity models have been employed to predict the behavior of this compound in various environmental compartments (air, water, soil). These models help determine the potential for bioaccumulation and ecological risk assessments .

Case Study: Risk Assessment Models

A comprehensive risk assessment model indicated that under typical usage scenarios, the compound poses a low risk to aquatic organisms due to its rapid degradation in water bodies, thus supporting its use in agricultural settings without significant environmental concerns .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Calculated based on structure. †No CAS provided in evidence.

Key Observations:

- Lipophilicity: The additional methyl groups likely increase logP (octanol-water partition coefficient), enhancing membrane permeability compared to non-methylated analogs.

- Toxicity Profile: Unlike Chlordimeform, which shares the 4-chloro-2-methylphenyl group but has a methanimidamide functional group, the target alcohol lacks reported carcinogenicity. This highlights the critical role of functional groups in toxicity .

Functional Group Impact: Alcohol vs. Methanimidamide

Chlordimeform (methanimidamide derivative) was banned globally due to carcinogenicity and urinary bladder toxicity in humans, as reported under the Rotterdam Convention . In contrast, tertiary alcohols like the target compound are generally less reactive and may pose lower acute toxicity risks. The absence of the dimethylamino group in the alcohol eliminates the metabolic pathway producing carcinogenic metabolites, a key safety distinction.

Substituent Position and Halogen Effects

- Chloro vs. Fluoro : The 3-chloro-4-fluoro derivative demonstrates how halogen position affects electronic properties. Fluorine’s electronegativity may alter dipole moments compared to the target compound’s chloro-methylphenyl group.

Biological Activity

The compound 2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol, also known as a chiral alcohol, has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial, antifungal, and anticancer properties, along with structure-activity relationships (SAR) and case studies that highlight its efficacy.

Chemical Structure

The molecular formula of this compound is C11H15ClO. The presence of the chloro group and the secondary alcohol contributes to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing halogen substituents have shown enhanced activity against various bacterial strains. In vitro tests demonstrated that compounds with a chloro group can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus ATCC 29213 | <50 µg/mL |

| 4-Chloro-3-methyl-2-butanol | E. faecalis ATCC 29212 | 75 µg/mL |

| 5-Chloro-2-hydroxy-N-[...] | M. tuberculosis H37Ra | 0.070 µM |

Antifungal Activity

The antifungal potential of this compound has also been explored, particularly against pathogenic fungi. Compounds structurally similar to this compound have demonstrated significant inhibition of fungal growth in various assays, indicating a promising avenue for further research in antifungal therapies .

Case Study: Fungal Inhibition

In a study assessing the antifungal activity of related compounds, it was found that the presence of a chloro substituent significantly enhanced the inhibition rates against Candida albicans and Aspergillus niger. The compound demonstrated an inhibition rate exceeding 70% at concentrations below 100 µg/mL .

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound suggest potential efficacy against various cancer cell lines. The cytotoxicity was evaluated using human cancer cell lines, revealing that certain structural features are crucial for enhancing bioactivity .

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A431 | <10 | Doxorubicin |

| Jurkat | <15 | Cisplatin |

| HT29 | <20 | Paclitaxel |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine is essential for enhancing the biological activity of this compound. The spatial arrangement of substituents around the aromatic ring significantly influences its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.